Cas no 1898-13-1 ((+)-Cembrene)

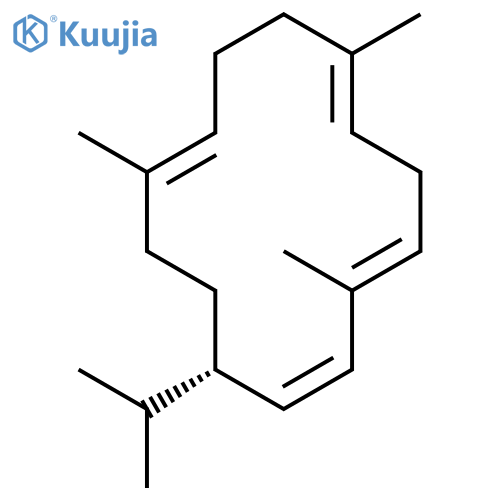

(+)-Cembrene structure

(+)-Cembrene 化学的及び物理的性質

名前と識別子

-

- 1,3,6,10-Cyclotetradecatetraene,3,7,11-trimethyl-14-(1-methylethyl)-, (1E,3Z,6E,10E,14S)-

- CEMBRENE

- (1S,2E,7E,11E)-2,4(18),7,11-Cembratraene

- (S)-14-Isopropyl-3,7,11-trimethyl-cyclotetradeca-1t,3c,6t,10t-tetraen

- (S)-14-isopropyl-3,7,11-trimethyl-cyclotetradeca-1t,3c,6t,10t-tetraene

- 1,3,6,10-Cyclotetradecatetr

- 1,3,6,10-Cyclotetradecatetraene,14-isopropyl-3,7,11-trimethyl-,(+)

- 14-Isopropyl-3,7,11-trimethyl-1,3,6

- 14-Isopropyl-3,7,11-trimethyl-1,3,6,10-cyclotetradecatetraene

- Thunbergen

- Thunbergene

- (+)-CEMBRENE

- 1,3,6,10-Cyclotetradecatetraene, 14-isopropyl-3,7,11-trimethyl-, (+)-

- Cembrene,99%

- 1-isopropyl-4,8,12-trimethyl-cyclotetradeca-2,4,7,11-tetraene

- 1898-13-1

- (+)-Thunbergen

- DTXSID80880701

- Thumbelene

- (1E,3Z,6E,10E,14S)-3,7,11-Trimethyl-14-(1-methylethyl)-1,3,6,10-cyclotetradecatetraene

- 41F9848B-1F92-4929-BD50-32C995663B66

- (1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene

- (S-(E,Z,E,E))-3,7,11-Trimethyl-14-(1-methylethyl)-1,3,6,10-cyclotetradecatetraene

- 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-

- (1Z,3Z,6Z,10Z)-14-ISOPROPYL-3,7,11-TRIMETHYLCYCLOTETRADECA-1,3,6,10-TETRAENE

- (+)-Cembrene

-

- インチ: InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12-,17-8+,18-10+,19-11+/t20-/m0/s1

- InChIKey: DMHADBQKVWXPPM-ZYYPUGONSA-N

- ほほえんだ: CC1CCC=C(C)CC[C@@H](C(C)C)C=CC(C)=CCC=1 |c:4,13,19,t:16,&1:9|

計算された属性

- せいみつぶんしりょう: 272.25000

- どういたいしつりょう: 272.25

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 0.8830 (estimate)

- ゆうかいてん: 59-61 °C

- ふってん: 350.52°C (rough estimate)

- フラッシュポイント: 166.8°C

- 屈折率: 1.7290 (estimate)

- PSA: 0.00000

- LogP: 6.61780

- ようかいせい: 水に溶けない

- じょうきあつ: Not available

(+)-Cembrene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:冷凍ケース(-20°C)

(+)-Cembrene 税関データ

- 税関コード:2902199090

- 税関データ:

中国税関コード:

2902199090概要:

290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

(+)-Cembrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C256558-75mg |

(+)-Cembrene |

1898-13-1 | 75mg |

$ 19000.00 | 2023-09-08 | ||

| TRC | C256558-10mg |

(+)-Cembrene |

1898-13-1 | 10mg |

$ 2641.00 | 2023-04-18 | ||

| TRC | C256558-1mg |

(+)-Cembrene |

1898-13-1 | 1mg |

$ 345.00 | 2023-04-18 | ||

| TRC | C256558-5mg |

(+)-Cembrene |

1898-13-1 | 5mg |

$ 1430.00 | 2023-04-18 |

(+)-Cembrene 関連文献

-

Matthew J. Palframan,Gerald Pattenden Nat. Prod. Rep. 2019 36 108

-

Dorothea Tholl,Zarley Rebholz,Alexandre V. Morozov,Paul E. O'Maille Nat. Prod. Rep. 2023 40 766

-

3. Alternative synthetic route to the cembrene skeletonHisao Takayanagi,Tadao Uyehara,Tadahiro Kato J. Chem. Soc. Chem. Commun. 1978 359

-

Baofu Xu,Wenbo Ning,Xiuting Wei,Jeffrey D. Rudolf Org. Biomol. Chem. 2022 20 8833

-

5. Marine natural products: nephthenol and epoxynephthenol acetate, cembrene derivatives from a soft coralFrancis J. Schmitz,David J. Vanderah,L. S. Ciereszko J. Chem. Soc. Chem. Commun. 1974 407

1898-13-1 ((+)-Cembrene) 関連製品

- 7488-99-5(α-Carotene)

- 120937-44-2(DI-TERT-BUTYLCYCLOPENTADIENE)

- 26259-79-0((1Z,6Z)-1,8,8-Trimethyl-5-methylene-cycloundeca-1,6-diene)

- 64417-12-5(Tetramethyl(n-propyl)cyclopentadiene)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量